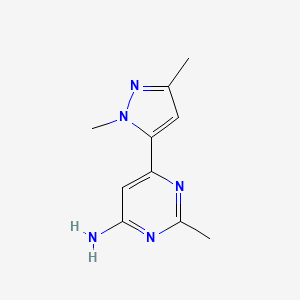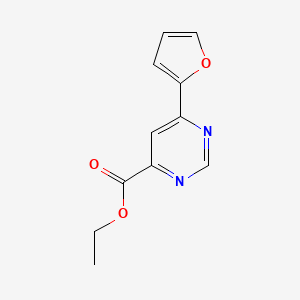
4-(chloromethyl)-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(Chloromethyl)-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole, commonly referred to as CM-DMT, is an organic compound that has been studied for its potential applications in scientific research. It is a stable compound with a high boiling point and a low melting point, making it an ideal candidate for lab experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis and Complex Formation
Triazoles, including derivatives similar to the specified compound, have been utilized in the synthesis of complex molecules and materials. For instance, Toda et al. (1988) demonstrated the isolation of unstable tautomers of 1,2,3-triazole through complex formation with other compounds, highlighting the utility of triazoles in synthesizing structurally unique complexes (Toda, Tanaka, Elguero, Stein, & Goldberg, 1988).
Energetic Materials Synthesis
Research by Wang, Gao, Ye, and Shreeve (2007) focused on the preparation of triazolyl-functionalized monocationic and diquaternary energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. These compounds exhibit good thermal stability and relatively high density, indicating their potential use in energetic materials applications (Wang, Gao, Ye, & Shreeve, 2007).
Antioxidant and Urease Inhibition Activities
Khan et al. (2010) explored the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives, discovering compounds with potent antioxidant and urease inhibitory activities. This research suggests the potential of triazole derivatives in pharmaceutical applications, particularly for treatments requiring antioxidant properties or urease inhibition (Khan, Ali, Hameed, Rama, Hussain, Wadood, Uddin, Ul-Haq, Khan, Ali, & Choudhary, 2010).
Corrosion Inhibition
Bentiss, Bouanis, Mernari, Traisnel, Vezin, and Lagrenée (2007) investigated the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel in acidic environments. Their study demonstrates the effectiveness of triazole derivatives as corrosion inhibitors, which could be beneficial for protecting industrial materials (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2,3-dimethylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-4-3-5-11(9(8)2)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARXERPMFYNMQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)

![3-Chloro-1-[4-(thian-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B1491524.png)

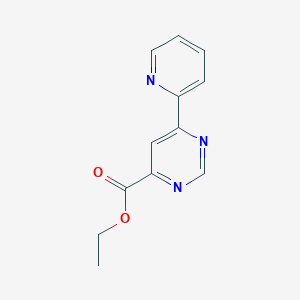
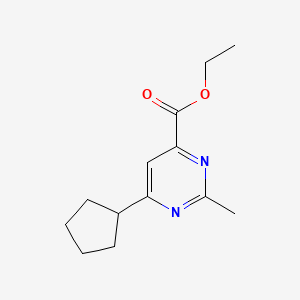

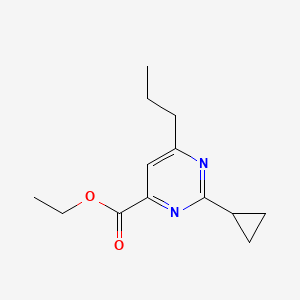
![6-[(4-Bromophenyl)methyl]pyrimidin-4-amine](/img/structure/B1491534.png)
